4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS number and structure
4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS number and structure
An In-Depth Technical Guide to 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Abstract: This technical guide provides a comprehensive overview of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a pivotal heterocyclic compound in modern medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a validated "privileged scaffold" due to its structural resemblance to endogenous purines, allowing it to effectively interact with a wide range of biological targets, most notably protein kinases. This document delves into the compound's fundamental chemical identity, provides a detailed, field-proven synthetic methodology, explores its biological significance, and discusses its application as a foundational building block in the development of targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research and development programs.
Introduction to the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine scaffold is an analog of purine where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly minor structural modification has profound implications for the molecule's physicochemical and biological properties. The alteration removes a hydrogen bond donor site and changes the electronic distribution, which can be exploited to fine-tune binding affinity and selectivity for specific enzyme targets. Naturally occurring antibiotics such as tubercidin and sangivamycin feature this core structure, highlighting its biological relevance.[1] In modern drug discovery, this scaffold serves as the cornerstone for numerous small-molecule inhibitors targeting enzymes implicated in oncology, neurodegenerative disorders, and inflammatory conditions.[2][3][4]
Core Compound Profile: 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Chemical Identity
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Systematic Name: 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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CAS Number: 84955-32-8[5]
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Molecular Formula: C₇H₈N₄O[5]
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Molecular Weight: 164.16 g/mol
Chemical Structure
Figure 1: 2D Structure of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Physicochemical Properties
Quantitative experimental data for this specific intermediate is not extensively published. The table below summarizes key properties based on its structure and data from closely related analogs.
| Property | Value / Observation | Rationale / Source |
| Appearance | White to off-white solid | Typical for small heterocyclic amines. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol). | The heterocyclic rings and polar functional groups confer solubility in polar organic media. |
| pKa | Estimated ~4-5 (pyrimidinic N), ~9-10 (pyrrolic N-H) | Based on analogous purine and pyrrole systems. The pyrimidine ring is weakly basic, while the pyrrole N-H is weakly acidic. |
| LogP | Estimated 0.5 - 1.5 | Calculated based on structural fragments. The methoxy group increases lipophilicity compared to a hydroxyl analog. |
Synthesis and Mechanistic Rationale
The synthesis of substituted 7-deazapurines is a well-established field, typically commencing from a pre-formed pyrimidine or pyrrole ring, followed by annulation. For 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a common and efficient strategy involves the sequential nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor.
Retrosynthetic Approach & Strategy
The most logical precursor for this target is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions is key to a selective synthesis. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This allows for a controlled, stepwise introduction of the amine and methoxy groups.
Detailed Synthetic Protocol
This protocol is a self-validating system designed for high-yield synthesis and purification.
Step 1: Selective Methoxylation at C4
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
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Solvent & Base: Add anhydrous methanol (MeOH, ~20 volumes). While stirring under N₂, add sodium methoxide (NaOMe, 1.1 eq, either as a solid or a 25% solution in MeOH) dropwise at 0 °C.
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Causality: Sodium methoxide serves as both the nucleophile (methoxide) and the base. The reaction is performed at a controlled temperature to favor the more reactive C4 position and minimize side reactions.
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Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Amination at C2
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Reactor Setup: In a sealed pressure vessel, dissolve the crude 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) from the previous step in 1,4-dioxane or 2-propanol.
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Reagents: Add aqueous ammonia (~28-30%, 10-15 eq).
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Causality: A large excess of ammonia is required to drive the reaction to completion. The reaction is performed in a sealed vessel to maintain the concentration of the volatile ammonia and to allow for heating above its boiling point, which is necessary to displace the less reactive C2 chloride.
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Reaction: Heat the mixture to 80-100 °C for 12-24 hours.
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Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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Work-up & Purification: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from an appropriate solvent system (e.g., methanol/water) to yield the final product, 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine, as a pure solid.
Synthesis Workflow Diagram
Caption: A two-step synthesis of the target compound.
Biological Significance and Applications in Drug Discovery
The true value of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine lies in its role as a versatile intermediate for creating more complex, biologically active molecules. The core structure is a potent ATP-competitive pharmacophore.
Mechanism of Action: Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways. They function by transferring a phosphate group from ATP to a substrate protein. In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell growth.[4] The 7-deazapurine scaffold of our title compound mimics the adenine portion of ATP. By adding appropriate substituents at the 2-amine and 7-pyrrole positions, medicinal chemists can design potent and selective inhibitors that occupy the ATP-binding pocket of a target kinase, thereby blocking its function.
Therapeutic Potential of Derivatives
The 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine core is a key component in the development of inhibitors for several important kinase targets:
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LRRK2 Inhibitors: Derivatives of the related 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine have been developed as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in the treatment of Parkinson's disease.[2]
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EGFR Inhibitors: The scaffold is central to fourth-generation inhibitors of the Epidermal Growth Factor Receptor (EGFR), designed to overcome resistance mutations (like T790M/C797S) that arise during cancer therapy.[6]
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CSF1R Inhibitors: Highly selective inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R), a target in inflammatory diseases and oncology, have been developed using this core structure.[7]
Generalized Kinase Inhibition Pathway
Caption: Competitive inhibition of a kinase by a 7-deazapurine scaffold.
Conclusion
4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine is more than a simple chemical compound; it is a strategic starting point for the synthesis of next-generation targeted therapies. Its structural similarity to adenine provides a validated foundation for achieving high-potency kinase inhibition. The synthetic routes are robust and scalable, allowing for the generation of diverse chemical libraries. As our understanding of cell signaling pathways deepens, the demand for versatile and "smart" scaffolds like this one will only continue to grow, solidifying its importance in the landscape of modern drug discovery.
References
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Pharmaffiliates. 4-Methoxy-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. [Link]
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Gangjee, A., et al. (2012). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 584-588. [Link]
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precisionFDA. 4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. [Link]
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Zhang, H., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1615-1620. [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Pharmaceutical and Bio-Medical Science, 2(4), 1-8. [Link]
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de Villiers, K. A., et al. (2016). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 11(1), 89-99. [Link]
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Al-Zoubi, R. M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(10), 4069. [Link]
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Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][8]BENZOPYRAN-7-ONE. Rasayan Journal of Chemistry, 2(4), 776-780. [Link]
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Wang, Y., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 65(17), 11773-11793. [Link]
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Vik, A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7274-7296. [Link]
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Srini Chem. (2023). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
- Blume-Jensen, P., & Hunter, T. (2001). Oncogenic protein kinases.
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